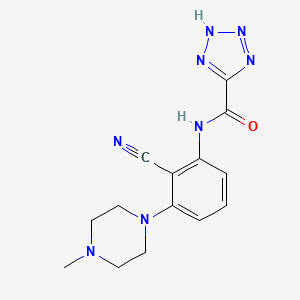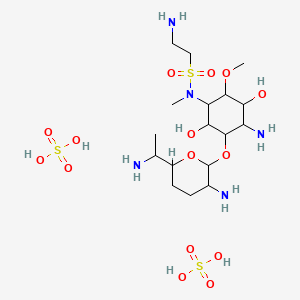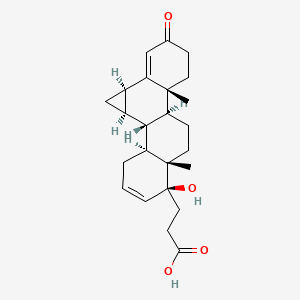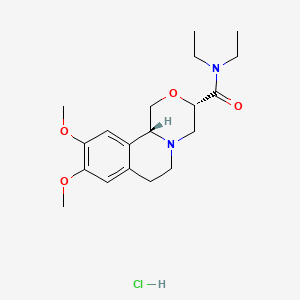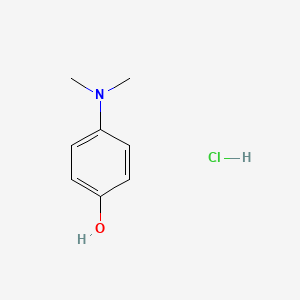
4-Dimethylaminophenol hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of DMAP-related compounds often involves the use of DMAP·HCl as a catalyst or intermediate. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, showcasing its utility in facilitating chemical reactions through a detailed mechanism involving the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride (Liu, Ma, Liu, & Wang, 2014).
Molecular Structure Analysis
The molecular structure of DMAP and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structure of a DMAP derivative was determined, highlighting the role of non-covalent interactions in the supramolecular chemistry of such compounds (Ullah, Khan, Zhang, Xiang, Chen, & Li, 2023).
Chemical Reactions and Properties
DMAP undergoes a variety of chemical reactions, showcasing its versatility. It has been found to autoxidize readily above neutrality, a process accelerated by oxyhaemoglobin, forming the 4-(N,N-dimethylamino)phenoxyl radical. This radical is unstable and decays to form p-benzoquinone and dimethylamine, illustrating DMAP's reactivity and the formation of significant by-products (Eyer & Lengfelder, 1984).
Physical Properties Analysis
The solubility, thermal behavior, and laser damage threshold of DMAP derivatives, such as 4-(dimethylamino)benzaldehyde 4-nitrophenol (4DMAB4NP), have been characterized, providing insights into their physical properties relevant for material science applications (Karthick et al., 2019).
Chemical Properties Analysis
The chemical properties of DMAP, such as its behavior as an electron donor for photosystem I and its redox properties, have been explored. It enhances photosynthetic oxygen uptake and hydrogen peroxide formation, demonstrating its redox activity coupled to proton transfer and oxygen reduction (Youngman, Eyer, & Elstner, 1980).
Applications De Recherche Scientifique
1. Antidote for Cyanide Poisoning
- Application Summary: 4-Dimethylaminophenol (DMAP) has been used as an antidote for cyanide poisoning . It works by generating methemoglobin .
- Results or Outcomes: In a case report, a patient survived from a lethal blood concentration of cyanide with associated alcohol intoxication after being treated with 4-Dimethylaminophenol .
2. Treatment for Hydrogen Sulfide Toxicity
- Application Summary: 4-Dimethylaminophenol has also been shown to be effective in treating hydrogen sulfide toxicity . It works by generating methemoglobin .
- Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the source .
- Results or Outcomes: In a case report, a patient with severe hydrogen sulfide poisoning was successfully treated with 4-dimethylaminophenol and hyperbaric oxygen .
Propriétés
IUPAC Name |
4-(dimethylamino)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h3-6,10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBQWWREKHAJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
619-60-3 (Parent) | |
| Record name | 4-Dimethylaminophenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00207552 | |
| Record name | 4-Dimethylaminophenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylaminophenol hydrochloride | |
CAS RN |
5882-48-4 | |
| Record name | Phenol, 4-(dimethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5882-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dimethylaminophenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dimethylaminophenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(dimethylamino)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DIMETHYLAMINOPHENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q0F93G1TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




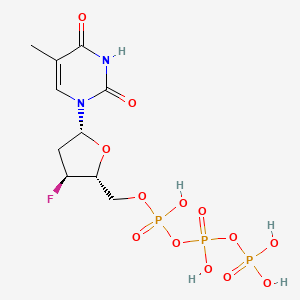
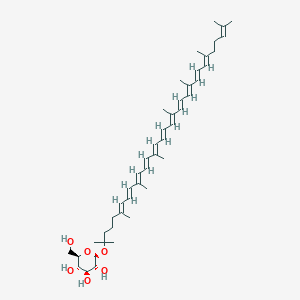
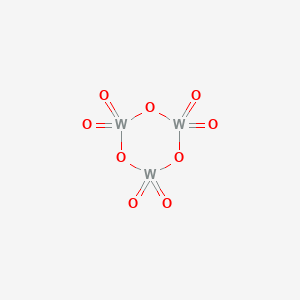
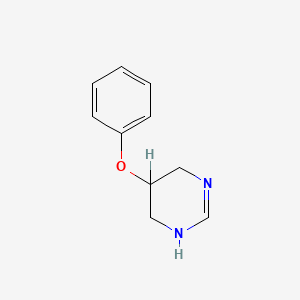
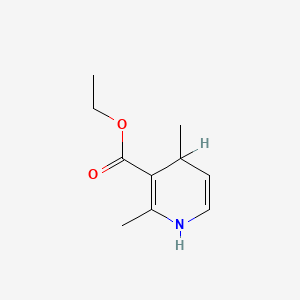
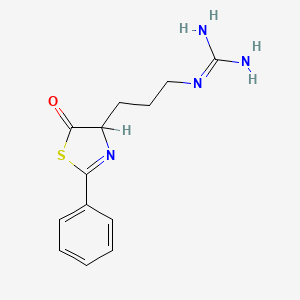
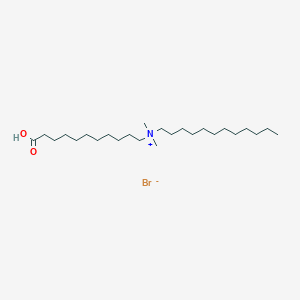
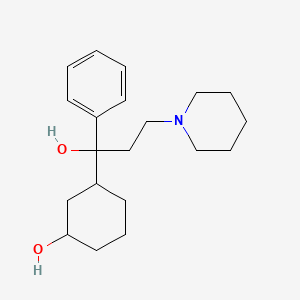
![3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1222157.png)
